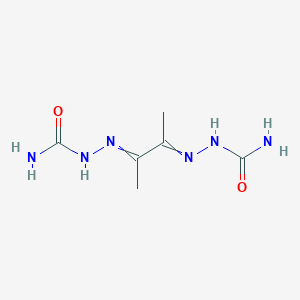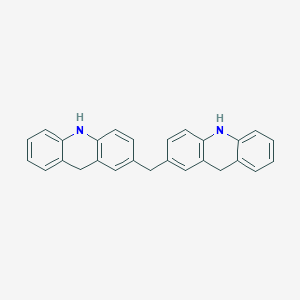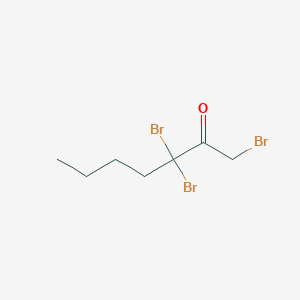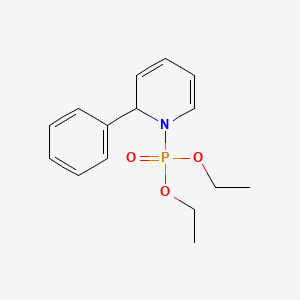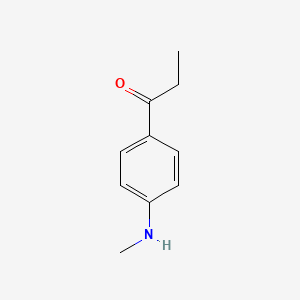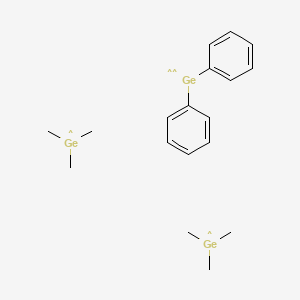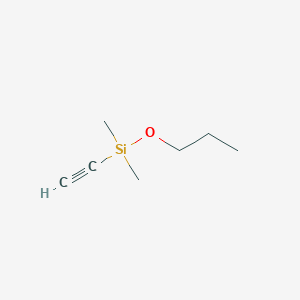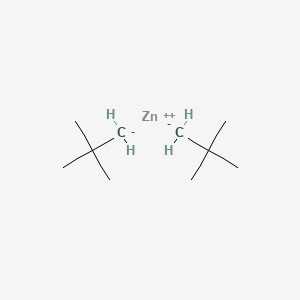
N-(2-hydroxyethyl)-2-(4-methoxyphenoxy)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-hydroxyethyl)-2-(4-methoxyphenoxy)acetamide is an organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a hydroxyethyl group, a methoxyphenoxy group, and an acetamide group, which contribute to its diverse chemical properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-hydroxyethyl)-2-(4-methoxyphenoxy)acetamide typically involves the reaction of 4-methoxyphenol with ethylene oxide to form 2-(4-methoxyphenoxy)ethanol. This intermediate is then reacted with chloroacetyl chloride to yield 2-(4-methoxyphenoxy)acetyl chloride. Finally, the acetyl chloride derivative is reacted with ethanolamine to produce this compound.
Industrial Production Methods
Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and optimized reaction conditions to maximize yield and minimize by-products.
Analyse Des Réactions Chimiques
Types of Reactions
N-(2-hydroxyethyl)-2-(4-methoxyphenoxy)acetamide undergoes various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.
Reduction: The acetamide group can be reduced to form an amine.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like sodium hydride (NaH) and alkyl halides are used for substitution reactions.
Major Products
Oxidation: Formation of 2-(4-methoxyphenoxy)acetaldehyde.
Reduction: Formation of N-(2-hydroxyethyl)-2-(4-methoxyphenoxy)ethylamine.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
N-(2-hydroxyethyl)-2-(4-methoxyphenoxy)acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of N-(2-hydroxyethyl)-2-(4-methoxyphenoxy)acetamide involves its interaction with specific molecular targets and pathways. The hydroxyethyl group can form hydrogen bonds with biological molecules, while the methoxyphenoxy group can interact with hydrophobic regions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(2-hydroxyethyl)-2-(4-hydroxyphenoxy)acetamide
- N-(2-hydroxyethyl)-2-(4-chlorophenoxy)acetamide
- N-(2-hydroxyethyl)-2-(4-nitrophenoxy)acetamide
Uniqueness
N-(2-hydroxyethyl)-2-(4-methoxyphenoxy)acetamide is unique due to the presence of the methoxy group, which imparts distinct electronic and steric properties. This makes it more suitable for specific applications compared to its analogs with different substituents.
Propriétés
Numéro CAS |
51816-48-9 |
|---|---|
Formule moléculaire |
C11H15NO4 |
Poids moléculaire |
225.24 g/mol |
Nom IUPAC |
N-(2-hydroxyethyl)-2-(4-methoxyphenoxy)acetamide |
InChI |
InChI=1S/C11H15NO4/c1-15-9-2-4-10(5-3-9)16-8-11(14)12-6-7-13/h2-5,13H,6-8H2,1H3,(H,12,14) |
Clé InChI |
JKJGFRLXKMXTSM-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=C(C=C1)OCC(=O)NCCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-chloro-N-[4-(3-chloropropanoylamino)butyl]propanamide](/img/structure/B14644585.png)

